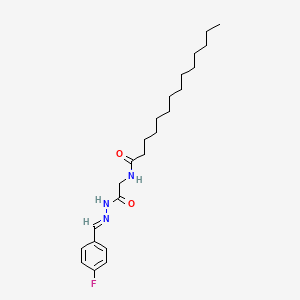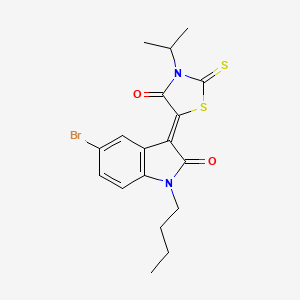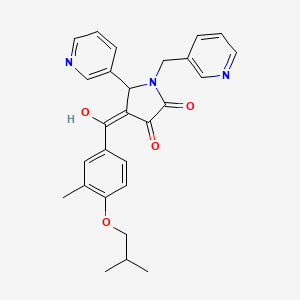![molecular formula C26H24BrN3O5 B12025743 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate CAS No. 769148-78-9](/img/structure/B12025743.png)
4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate is a complex organic compound with a molecular formula of C31H31BrN4O6 and a molecular weight of 635.52 g/mol . This compound is notable for its unique structure, which includes a bromine atom, ethylanilino group, and ethoxybenzoate moiety. It is used in various scientific research applications due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate typically involves multiple steps. The starting materials include 4-bromo-2-ethylaniline and 4-ethoxybenzoic acid. The synthetic route involves the following steps:
Formation of the Hydrazone Intermediate: The 4-bromo-2-ethylaniline is reacted with an appropriate hydrazine derivative under acidic conditions to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated using an acylating agent such as acetic anhydride or acetyl chloride to form the acetylated hydrazone.
Coupling Reaction: The acetylated hydrazone is coupled with 4-ethoxybenzoic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-bromo-2-((E)-{(2-(cyclohexylamino)carbonyl)anilinoacetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
- **4-bromo-2-((E)-{(2-(4-morpholinylcarbonyl)anilinoacetyl]hydrazono}methyl)phenyl 4-methylbenzoate
Uniqueness
4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate is unique due to its specific structural features, such as the ethylanilino group and ethoxybenzoate moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
769148-78-9 |
|---|---|
Formule moléculaire |
C26H24BrN3O5 |
Poids moléculaire |
538.4 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H24BrN3O5/c1-3-17-5-10-21(11-6-17)29-24(31)25(32)30-28-16-19-15-20(27)9-14-23(19)35-26(33)18-7-12-22(13-8-18)34-4-2/h5-16H,3-4H2,1-2H3,(H,29,31)(H,30,32)/b28-16+ |
Clé InChI |
LCTUKCZVWRZDFY-LQKURTRISA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OCC |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025662.png)
![6-(3-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12025668.png)

![(5Z)-3-(4-fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025693.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12025698.png)


![2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025709.png)
![(2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12025710.png)



![2-Methoxyethyl 2-(4-(benzyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025735.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12025739.png)
